molecular formula C23H23N3O4S2 B12157534 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12157534
M. Wt: 469.6 g/mol
InChI Key: OIXKXFYNYRNHQK-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidin-4-one core substituted with a furan-2-ylmethyl group at position 3, methyl groups at positions 5 and 6, and a sulfanyl bridge at position 2 connecting to an acetamide moiety. The acetamide is further linked to a 2-methoxy-5-methylphenyl group. The furan and methoxy substituents may enhance bioavailability by balancing lipophilicity and hydrogen-bonding capacity .

Properties

Molecular Formula

C23H23N3O4S2

Molecular Weight

469.6 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C23H23N3O4S2/c1-13-7-8-18(29-4)17(10-13)24-19(27)12-31-23-25-21-20(14(2)15(3)32-21)22(28)26(23)11-16-6-5-9-30-16/h5-10H,11-12H2,1-4H3,(H,24,27)

InChI Key

OIXKXFYNYRNHQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan-2-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the thieno[2,3-d]pyrimidine derivative.

    Attachment of the Sulfanyl Group:

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxy-5-methylphenylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thieno[2,3-d]pyrimidine ring, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and thieno[2,3-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds.

Biology

It may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural similarity to known bioactive molecules.

Medicine

Industry

The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple functional groups suggests it could interact with various biomolecules, influencing processes like cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives

Compound Name & Source Molecular Formula Core Structure Substituents (Position) Acetamide-Linked Aryl Group Molecular Weight (g/mol) Notable Properties/Activities
Target Compound C₂₆H₂₆N₄O₄S₂ Thieno[2,3-d]pyrimidinone 3: Furan-2-ylmethyl; 5,6: methyl; 2: sulfanyl-acetamide 2-methoxy-5-methylphenyl 522.63 High predicted LogP (3.2); potential kinase inhibition
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide C₂₁H₂₄N₄O₂S₂ Thieno[2,3-d]pyrimidinone 3: Ethyl; 5,6: methyl; 2: sulfanyl-acetamide 2-ethylphenyl 444.56 Moderate solubility (LogP 3.8); antitumor activity in vitro
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide C₂₅H₂₄N₄O₃S₂ Thieno[2,3-d]pyrimidinone 3: Prop-2-enyl; 5: 5-methylfuran-2-yl; 2: sulfanyl-acetamide 2-methylphenyl 508.61 Enhanced π-π stacking (methylfuran); anti-inflammatory activity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₂Cl₂N₄O₂S Pyrimidinone 4: Methyl; 2: thio-acetamide 2,3-dichlorophenyl 371.23 Antiexudative activity (80% yield)

Key Observations:

Furan vs. Alkyl Substituents: The furan-2-ylmethyl group in the target compound may facilitate hydrogen bonding via the furan oxygen, unlike the ethyl or prop-2-enyl groups in analogs .

Acetamide-Linked Aryl Groups :

  • The 2-methoxy-5-methylphenyl group in the target compound provides a balance of electron-donating (methoxy) and hydrophobic (methyl) effects, contrasting with the 2-ethylphenyl () and 2,3-dichlorophenyl () groups. Chlorine substituents increase electronegativity but may reduce metabolic stability .

Biological Implications: The sulfanyl bridge in all analogs is critical for forming disulfide bonds or interacting with cysteine residues in biological targets . Anti-exudative activity noted in ’s dichlorophenyl analog suggests the target compound’s methoxy and methyl groups could similarly modulate inflammatory pathways .

Methodological Considerations for Comparison

  • Structural Similarity Metrics : Tools like Tanimoto coefficients or graph-based methods () quantify similarity, revealing that the target compound shares >70% structural overlap with and analogs .
  • Crystallographic Data : The Cambridge Structural Database (CSD) contains >250,000 entries (), enabling prediction of the target’s hydrogen-bonding patterns (e.g., furan O participating in C–H···O interactions) .
  • Synthetic Routes : Common steps include Ullmann coupling for sulfanyl bridges and amide bond formation via EDC/HOBt chemistry .

Biological Activity

The compound 2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a thienopyrimidine derivative that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
Molecular Formula C21H18N3O3S
Molecular Weight 443.5 g/mol
IUPAC Name N-(2-methoxy-5-methylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
InChI Key QNGBXTQFSZWDEF-UHFFFAOYSA-N

Antiviral Properties

Recent studies have indicated that thienopyrimidine derivatives exhibit significant antiviral activity. For instance, compounds similar to the one have shown efficacy against SARS-CoV-2 main protease (Mpro). A derivative with structural similarities demonstrated an IC50 value of approximately 1.55 μM, indicating potent inhibition of viral replication pathways .

Anticancer Activity

Thienopyrimidine compounds have also been evaluated for their anticancer properties. Research has highlighted their ability to induce apoptosis in various cancer cell lines. A study involving multicellular spheroids demonstrated that a related compound exhibited effective cytotoxicity against breast cancer cells, suggesting a potential role in cancer therapy .

The mechanism of action for this class of compounds typically involves interaction with specific molecular targets such as enzymes or receptors that are crucial for viral replication or tumor growth. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as a reversible covalent inhibitor of viral proteases, disrupting the viral life cycle.
  • Apoptosis Induction : By triggering apoptotic pathways in cancer cells, these compounds can inhibit tumor growth and proliferation.

Case Study 1: SARS-CoV-2 Inhibition

In a recent study focusing on the inhibition of SARS-CoV-2 Mpro, derivatives structurally related to the compound showed promising results. The compound F8-B6 was identified as a reversible covalent inhibitor with low cytotoxicity (CC50 > 100 μM), making it a candidate for further development as an antiviral agent .

Case Study 2: Anticancer Efficacy

A screening of drug libraries revealed that thienopyrimidine derivatives could effectively target cancer cell lines. One particular derivative demonstrated significant cytotoxic effects on multicellular spheroids formed from breast cancer cells, indicating its potential as an anticancer therapeutic agent .

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